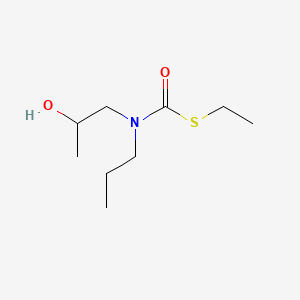

S-Ethyl (2-hydroxypropyl)propylthiocarbamate

Übersicht

Beschreibung

S-Ethyl (2-hydroxypropyl)propylthiocarbamate is a useful research compound. Its molecular formula is C9H19NO2S and its molecular weight is 205.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

S-Ethyl (2-hydroxypropyl)propylthiocarbamate, commonly referred to as EPTC, is a thiocarbamate herbicide widely used in agricultural practices. Understanding its biological activity is crucial for assessing its environmental impact, efficacy in weed control, and potential toxicity to non-target organisms. This article reviews the biological activity of EPTC, focusing on its toxicological effects, metabolic pathways, and ecological implications.

- Molecular Formula : C9H19NO2S

- Molecular Weight : 205.32 g/mol

- CAS Number : 759-94-4

EPTC functions primarily as a herbicide by inhibiting the growth of various weeds. Its mechanism involves interference with the biosynthesis of essential amino acids in plants, particularly those involved in the synthesis of chlorophyll and other vital compounds.

Acute Toxicity

EPTC exhibits moderate toxicity through dermal and oral routes but is highly toxic via inhalation. The following table summarizes its acute toxicity data:

| Route of Exposure | Toxicity Level |

|---|---|

| Oral | Moderate |

| Dermal | Moderate |

| Inhalation | High |

Chronic Effects

Long-term exposure to EPTC has been linked to several adverse effects:

- Neurotoxicity : Studies indicate an increased incidence of neuronal necrosis and degeneration in both central and peripheral nervous systems across different species, including rats and dogs .

- Cardiotoxicity : Histopathological evaluations have revealed myocardial degeneration in chronic studies .

- Reproductive and Developmental Toxicity : EPTC did not show significant reproductive or developmental toxicity in various studies, including two oncogenicity studies .

Metabolism and Bioaccumulation

EPTC is rapidly absorbed and excreted with minimal bioaccumulation. Metabolic studies using radiolabeled EPTC demonstrated that most radioactivity appeared in urine, with negligible amounts found in feces or exhaled air . The compound undergoes hydroxylation yielding several metabolites, including N-(2-hydroxy)propyl and S-(2-hydroxy)ethyl derivatives .

Effects on Non-target Organisms

Research indicates that EPTC poses risks to aquatic organisms and amphibians. For instance, studies have shown that exposure to EPTC can lead to developmental abnormalities in amphibians such as the red-legged frog .

Atmospheric Oxidation

The atmospheric lifetime of EPTC has been estimated to be around 6 hours when reacting with hydroxyl radicals, contributing to ozone formation and potential secondary pollutant generation .

Case Study 1: Environmental Monitoring

A study conducted on the effects of EPTC on local ecosystems found that its application led to significant reductions in biodiversity among aquatic organisms. Monitoring programs revealed a correlation between EPTC usage and declines in sensitive species populations.

Case Study 2: Agricultural Impact Assessment

In a comprehensive assessment of agricultural practices involving EPTC, researchers noted that while it effectively controlled weed populations, it also raised concerns regarding soil health and the long-term sustainability of crop production systems due to its toxic effects on beneficial soil microorganisms.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1. Herbicidal Properties

EPTC is primarily used as a pre-emergence and early post-emergence herbicide. It effectively controls a variety of weeds in crops such as corn, soybeans, and vegetables. The mechanism of action involves inhibiting the formation of the cuticle during the early growth stages of seedlings, which is crucial for their survival .

- Application Methods :

2. Crop Safety and Efficacy

Research indicates that EPTC can be safely used in various crops without significant adverse effects on plant growth when applied according to recommended guidelines. Its efficacy against both broadleaf and grassy weeds makes it a valuable tool in integrated weed management strategies.

Toxicological Studies

1. Risk Assessment

The U.S. Environmental Protection Agency (EPA) has conducted extensive risk assessments on EPTC, evaluating its potential toxicological effects on humans and wildlife. Key findings include:

- Toxicity Levels : EPTC exhibits moderate toxicity through dermal and oral routes but is highly toxic via inhalation.

- Health Concerns : Notable effects observed include cardiomyopathy and neuronal cell necrosis in animal studies, raising concerns about neurotoxic effects .

2. Residue Chemistry

The assessment also considered dietary exposure from food and water sources, confirming that EPTC residues remain within acceptable limits when used as directed. This makes it a viable option for agricultural practices while ensuring consumer safety.

Emerging Biological Activities

Recent studies have begun to explore the broader biological activities of EPTC beyond its herbicidal applications, particularly its potential antimicrobial and anticancer properties.

1. Antimicrobial Activity

Preliminary investigations suggest that EPTC may possess antimicrobial properties. Compounds with similar structural frameworks have shown efficacy against various pathogens, indicating that EPTC could also exhibit similar activities against bacteria and fungi.

2. Cytotoxicity and Anticancer Potential

Research into related thiocarbamate compounds indicates potential anticancer properties. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cell lines through:

- Enzyme Inhibition : Targeting key metabolic enzymes.

- DNA Interaction : Disrupting DNA replication processes.

- Reactive Oxygen Species Generation : Inducing oxidative stress leading to cell death.

Comparative Analysis of Related Compounds

A comparison of biological activities among various thiocarbamate derivatives highlights the potential of EPTC in therapeutic applications:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|---|

| S-Ethyl (2-hydroxypropyl)propylthiocarbamate | Structure TBD | TBD | TBD | TBD |

| Benzothiazole Derivative | Structure TBD | Positive | Moderate | Enzyme Inhibition |

| Thiazole Hydrazone | Structure TBD | Positive | High | DNA Intercalation |

TBD = To Be Determined

Eigenschaften

IUPAC Name |

S-ethyl N-(2-hydroxypropyl)-N-propylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-4-6-10(7-8(3)11)9(12)13-5-2/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHBDFEWMILFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(C)O)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90793898 | |

| Record name | S-Ethyl (2-hydroxypropyl)propylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90793898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65109-69-5 | |

| Record name | S-Ethyl (2-hydroxypropyl)propylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065109695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl (2-hydroxypropyl)propylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90793898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ETHYL (2-HYDROXYPROPYL)PROPYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV617Y7436 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.